molecular formula C13H11N5O B8275007 7-Aminopyrido[4,3-d]pyrimidine 7w

7-Aminopyrido[4,3-d]pyrimidine 7w

Cat. No.: B8275007
M. Wt: 253.26 g/mol
InChI Key: UNRPCVUDZXTDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminopyrido[4,3-d]pyrimidine 7w is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrido[4,3-d]pyrimidine core with an amino group at the 7-position and a phenol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminopyrido[4,3-d]pyrimidine 7w typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then further reacted with 4-amino-6-chloropyrimidine-5-carbaldehyde to yield 7-amino-4-chloropyrido[2,3-d]pyrimidine, which can be subsequently modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of automated equipment for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

7-Aminopyrido[4,3-d]pyrimidine 7w can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can produce an amino derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Aminopyrido[4,3-d]pyrimidine 7w involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in the phosphorylation of proteins, which is a key step in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

3-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenol

InChI

InChI=1S/C13H11N5O/c14-12-5-11-10(6-15-12)13(17-7-16-11)18-8-2-1-3-9(19)4-8/h1-7,19H,(H2,14,15)(H,16,17,18)

InChI Key

UNRPCVUDZXTDLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC=NC3=CC(=NC=C32)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (299 mg, 1.56 mmole) and 3-aminophenol (1.60 g, 14.7 mmole) is stirred at 160° C. for 15 min. The resulting product is chromatographed over silica gel (9% MeOH/CH2Cl2) to give 7-amino-4-(3-hydroxyanilino)pyrido[4,3-d]pyrimidine (108 mg, 18%) as a pale orange solid. 1H NMR (DMSO) δ 9.69 (1H, brs), 9.44 (1H, brs), 9.33 (1H, s), 8.38 (1H, s), 7.37 (1H, t, J=2.1 Hz), 7.21 (1H, brd, J=8.4 Hz), 7.14 (1H, t, J=8.0 Hz), 6.59 (2H, brs), 6.53 (1H, ddd, J=7.9, 2.2, 0.8 Hz), 6.43 (1H, s).
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.